molecular formula C22H19NO9S B7433248 Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate

Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate

Cat. No. B7433248
M. Wt: 473.5 g/mol
InChI Key: XVJJHNAKQXJQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate, also known as EPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the sulfonylurea family of compounds, which are known to have a wide range of biological activities. EPN has been found to exhibit potent inhibitory effects on certain enzymes, making it a promising candidate for use in a variety of research applications.

Mechanism of Action

The mechanism of action of Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate is believed to involve the inhibition of certain enzymes, particularly acetylcholinesterase. This inhibition occurs through the binding of Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate to the active site of the enzyme, preventing it from carrying out its normal function. This leads to an accumulation of acetylcholine in the brain, which can have a range of physiological effects.
Biochemical and Physiological Effects:
Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate has been found to have a range of biochemical and physiological effects in various research studies. One of the most notable effects is its ability to increase levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory retention. Additionally, Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate has been found to have anti-inflammatory properties and may have potential applications in the treatment of certain inflammatory conditions.

Advantages and Limitations for Lab Experiments

Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate has several advantages as a research tool, including its potent inhibitory effects on certain enzymes and its well-established synthesis method. However, there are also limitations to its use in lab experiments. For example, Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate may have off-target effects on other enzymes, which could complicate the interpretation of experimental results. Additionally, Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate may have limited solubility in certain solvents, which could impact its effectiveness in certain experimental conditions.

Future Directions

There are several future directions for research involving Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate. One promising area of research involves the development of new Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate derivatives with improved potency and selectivity for certain enzymes. Additionally, Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate may have potential applications in the treatment of certain neurological disorders, such as Alzheimer's disease, where it could be used to increase levels of acetylcholine in the brain. Further research is needed to fully understand the potential applications of Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate in these areas.

Synthesis Methods

The synthesis of Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate involves a multi-step process that begins with the reaction of 2-nitro-4-phenoxyaniline with 4-methoxybenzoyl chloride in the presence of a base. The resulting product is then reacted with ethyl sulfonic acid chloride to form the final compound. This synthesis method has been well-established in the literature and has been used to produce high-quality Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate for use in research studies.

Scientific Research Applications

Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate has been widely studied for its potential applications in scientific research. One of the most promising areas of research involves the use of Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate as an inhibitor of certain enzymes. For example, Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory retention.

properties

IUPAC Name

ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO9S/c1-3-30-22(24)15-9-11-20(29-2)21(13-15)33(27,28)32-19-12-10-17(14-18(19)23(25)26)31-16-7-5-4-6-8-16/h4-14H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJJHNAKQXJQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=C(C=C2)OC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate

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